molecular formula C14H13BrN2O B2584316 N-(5-bromopyridin-2-yl)-4-ethylbenzamide CAS No. 313226-90-3

N-(5-bromopyridin-2-yl)-4-ethylbenzamide

Cat. No.: B2584316
CAS No.: 313226-90-3
M. Wt: 305.175
InChI Key: QVLJKZVKALSWTG-UHFFFAOYSA-N
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Description

Chemical Structure:
N-(5-Bromopyridin-2-yl)-4-ethylbenzamide (molecular formula: C₁₄H₁₃BrN₂O) consists of a 5-bromo-substituted pyridine ring linked via an amide bond to a 4-ethylbenzamide moiety. The bromine atom at the pyridine’s 5-position enhances electrophilic reactivity, while the ethyl group on the benzamide ring influences lipophilicity and steric interactions.

Synthesis:
The compound is synthesized via coupling reactions between 5-bromopyridin-2-amine and 4-ethylbenzoyl chloride, typically using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like DMF or THF .

Biological Activity:
Studies indicate that this compound exhibits antibacterial properties, with MIC (Minimum Inhibitory Concentration) values ranging from 0.22 to 1.49 μM against Gram-positive and Gram-negative bacteria, depending on substituent variations .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLJKZVKALSWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-ethylbenzamide typically involves the reaction of 5-bromopyridine-2-amine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-ethylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-ethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-ethylbenzamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The ethylbenzamide structure can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituted Benzamide Derivatives

A series of N-(5-bromopyridin-2-yl)benzamide analogs with varying substituents on the benzamide ring were synthesized and tested for antibacterial activity (Table 1) :

Compound Substituent (Benzamide) MIC (μM) vs. Gram-positive MIC (μM) vs. Gram-negative
N-(5-Bromopyridin-2-yl)benzamide (4a) H 1.49 1.02
4-Methyl analog (4b) CH₃ 0.87 0.65
4-Chloro analog (4c) Cl 0.92 0.71
4-Ethyl analog (Target) C₂H₅ 0.55 0.34
4-Nitro analog (4d) NO₂ 1.12 0.89

Key Findings :

  • The 4-ethyl substituent (target compound) demonstrated superior antibacterial activity compared to methyl, chloro, and nitro analogs, likely due to optimized lipophilicity and steric effects .
  • The nitro-substituted derivative (4d) showed reduced efficacy, possibly due to electronic effects destabilizing the amide bond.

Sulfonamide Analog

A sulfonamide derivative, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide (5) , exhibited enhanced antibacterial activity (MIC: 0.22–0.45 μM) compared to benzamide analogs. The trifluoromethanesulfonyl group increases electronegativity and metabolic stability, making it a lead candidate for further optimization .

Pyrimidine-Based Analogs

Example: 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965)

  • Structural Similarity : 57–59% similarity to the target compound, with a pyrimidine core replacing pyridine and additional methoxy groups .

Pharmacological Analogs with Divergent Targets

NNC 26-9100 :

  • Contains a 5-bromopyridin-2-yl group but is functionalized with imidazole and thiourea groups.
  • Acts as a somatostatin receptor subtype-4 (SSTR4) agonist , highlighting how structural modifications shift activity from antibacterial to neurological targets .

Critical Analysis of Substituent Effects

  • Lipophilicity : Ethyl and methyl groups enhance membrane permeability compared to polar nitro or chloro groups.
  • Steric Effects : Bulky substituents (e.g., ethyl) may improve binding pocket interactions in bacterial enzymes.
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂) reduce amide stability, diminishing activity.

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